molecular formula C20H20ClN3O4 B11365938 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

Cat. No.: B11365938
M. Wt: 401.8 g/mol
InChI Key: PNDQPLGRUNAXBP-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide is a synthetic organic compound It is characterized by its complex structure, which includes a chlorinated phenoxy group, a dimethylphenoxy group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide typically involves multiple steps. One common method starts with the preparation of 4-chloro-3,5-dimethylphenol, which is then reacted with chloroacetyl chloride to form 2-(4-chloro-3,5-dimethylphenoxy)acetyl chloride. This intermediate is then reacted with 4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-amine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-3,5-dimethylphenoxy)acetamide: Shares a similar phenoxy structure but lacks the oxadiazole ring.

    4-chloro-3,5-dimethylphenoxyacetic acid: Another related compound with a carboxylic acid group instead of the acetamide.

Uniqueness

The presence of the oxadiazole ring in 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide distinguishes it from similar compounds

Properties

Molecular Formula

C20H20ClN3O4

Molecular Weight

401.8 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C20H20ClN3O4/c1-4-26-15-7-5-14(6-8-15)19-20(24-28-23-19)22-17(25)11-27-16-9-12(2)18(21)13(3)10-16/h5-10H,4,11H2,1-3H3,(H,22,24,25)

InChI Key

PNDQPLGRUNAXBP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC(=C(C(=C3)C)Cl)C

Origin of Product

United States

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